molecular formula C19H18N2O2 B12909599 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one CAS No. 61090-47-9

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one

Cat. No.: B12909599
CAS No.: 61090-47-9
M. Wt: 306.4 g/mol
InChI Key: QZAXVZMWZDWUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one is a sophisticated quinazolinone-based chemical scaffold designed for advanced pharmacological research, particularly in the field of oncology. Quinazolinone derivatives are recognized in scientific literature for their diverse biological activities and are a privileged structure in medicinal chemistry . These compounds are frequently investigated as potent inhibitors of multiple tyrosine kinase enzymes, such as EGFR, HER2, and VEGFR2, which are critical targets in cancer therapy due to their roles in driving tumor cell proliferation and survival . The specific fused furoquinazolinone structure of this compound suggests potential for targeted kinase inhibition, a mechanism shared by several established anticancer drugs . This product is intended for in vitro research applications only, including but not limited to enzyme inhibition assays, cell-based cytotoxicity studies, and investigations into molecular mechanisms of action. It is supplied as a high-purity compound to ensure reproducible results in your experimental models. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

61090-47-9

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-phenyl-4-propan-2-yl-8,9-dihydrofuro[3,2-f]quinazolin-3-one

InChI

InChI=1S/C19H18N2O2/c1-12(2)21-15-8-9-16-14(10-11-23-16)17(15)18(20-19(21)22)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3

InChI Key

QZAXVZMWZDWUGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C3=C(C=C2)OCC3)C(=NC1=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • Anthranilic acid is commonly used as the starting material. It reacts with acyl chlorides or anhydrides to form amides, which then cyclize to benzoxazinones or quinazolinones under reflux or heating conditions.
  • For example, anthranilic acid reacts with butyryl chloride to form amides, which upon treatment with acetic anhydride yield benzoxazin-4-one intermediates. These intermediates are then refluxed with amines to form quinazolinones.

Specific Preparation Methods for Fused Dihydrofuroquinazolinones

The fusion of the dihydrofuro ring onto the quinazolinone core is achieved by cyclization involving hydroxyl or alkoxy substituents positioned appropriately on the quinazolinone ring or side chains.

Cyclization to Form the Dihydrofuro Ring

  • The dihydrofuro ring is formed by intramolecular cyclization of hydroxyalkyl or alkoxyalkyl side chains attached to the quinazolinone nucleus.
  • This can be accomplished by heating or refluxing the intermediate in the presence of acid or base catalysts to promote ring closure.
  • For example, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one derivatives reacted with heterocyclic amines followed by alkylation and cyclization steps yield fused heterocyclic quinazolinones with dihydrofuro or related rings.

Reaction Conditions and Catalysts

  • Typical solvents include ethanol, acetone, or pyridine depending on the step.
  • Bases such as potassium carbonate or triethylamine are used for alkylation steps.
  • Reflux temperatures range from 60°C to 120°C depending on the reaction.
  • Hydrazine hydrate and carbon disulfide are sometimes used in related quinazolinone syntheses to introduce sulfur-containing groups or hydrazone intermediates, which can be adapted for structural modifications.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Amide formation Anthranilic acid + isopropyl/phenyl acyl chloride, reflux N-(isopropyl/phenyl) anthranilamide 80-90
2 Cyclization to benzoxazinone Acetic anhydride, reflux Benzoxazin-4-one intermediate 75-85
3 Quinazolinone formation Reflux with phenyl amine or phenyl isothiocyanate 1-phenyl-4(3H)-quinazolinone derivative 70-90
4 Alkylation Isopropyl bromide, K2CO3, acetone, reflux N-isopropyl quinazolinone 65-85
5 Dihydrofuro ring closure Acid/base catalyzed cyclization, reflux 8,9-dihydrofuro[3,2-f]quinazolinone fused ring 60-80

Note: Yields are approximate and based on analogous quinazolinone syntheses reported in literature.

Analytical and Spectroscopic Confirmation

  • The structures of intermediates and final compounds are confirmed by IR, 1H NMR, 13C NMR, and Mass Spectrometry .
  • Key spectral features include:
    • IR bands for amide carbonyl (~1650 cm⁻¹).
    • NMR signals corresponding to aromatic protons, isopropyl methyl groups, and fused ring protons.
    • Mass spectra confirming molecular weight consistent with the target compound.

Summary of Research Findings and Optimization

  • The synthetic routes for quinazolinone derivatives are well-established and adaptable to the preparation of 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one.
  • Optimization of reaction conditions such as solvent choice, temperature, and catalyst/base improves yields and purity.
  • The use of phenyl isothiocyanate and alkyl halides for substituent introduction is effective.
  • Cyclization to form the fused dihydrofuro ring requires careful control of reaction conditions to avoid side reactions.
  • Spectroscopic data confirm the successful synthesis and structural integrity of the target compound.

Chemical Reactions Analysis

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one typically involves multi-step reactions that incorporate various reagents and conditions. The characterization of the compound is crucial for understanding its structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain synthesized quinazolinone derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections . The structure-activity relationship (SAR) analysis helps identify key functional groups responsible for enhanced antimicrobial efficacy.

Antioxidant Activity

Compounds similar to this compound have been investigated for their antioxidant properties. For example, studies utilizing DPPH radical scavenging assays demonstrated that certain quinazolinone derivatives exhibit strong radical scavenging activity, indicating their potential as antioxidant agents . This activity is vital in combating oxidative stress-related diseases.

Anti-inflammatory Effects

Several quinazolinone derivatives have shown promise in reducing inflammation. In vivo studies have reported that specific compounds can significantly inhibit edema in animal models, suggesting their potential use in treating inflammatory conditions such as rheumatoid arthritis . The anti-inflammatory mechanisms often involve inhibition of pro-inflammatory cytokines and mediators.

Cancer Treatment

The unique structural features of this compound position it as a candidate for cancer therapy. Quinazolinones have been explored for their ability to target specific pathways involved in tumor progression. For instance, compounds targeting the RUNX1 pathway have shown efficacy in preclinical models of cancer . This highlights the importance of further investigating this compound's role in oncology.

Neurological Disorders

Research into quinazolinone derivatives has also revealed potential applications in treating neurological disorders. Certain compounds have demonstrated inhibitory effects on monoamine oxidase (MAO) isoforms, which are implicated in depression and anxiety disorders . This suggests that this compound could be explored further for its neuroprotective properties.

Case Studies and Research Findings

StudyFocusFindings
Abdelkhalek et al. (2024)Synthesis of quinazolinonesIdentified significant anti-inflammatory activity in newly synthesized derivatives .
DFT Study on QuinazolinonesMechanistic insightsRevealed strong antioxidant activity through DPPH assays .
Cancer ResearchRUNX1 pathway targetingDemonstrated potential for tumor treatment with specific quinazolinone derivatives .

Mechanism of Action

The mechanism of action of 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinazolinone derivatives differ primarily in their fused ring systems and substituent patterns, which influence their electronic properties, solubility, and bioactivity.

Compound Core Structure Key Substituents Structural Features
4-Isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one Furo[3,2-f]quinazolinone - 4-isopropyl
- 1-phenyl
- Furan ring introduces planarity and oxygen-mediated hydrogen bonding potential.
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazolo[1,5-a]quinazolinone - 8-(4-fluorophenyl)
- 2-methyl
- 3-phenyl
- Pyrazole ring enhances aromaticity and may improve metabolic stability.
3-Isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone - 3-isopropyl
- 8,9-dimethoxy
- 5-(4-trifluoromethylbenzyl)sulfanyl
- Imidazole ring and trifluoromethyl group increase lipophilicity and membrane permeability.

Substituent Effects

  • Isopropyl vs.
  • Fluorophenyl vs. Phenyl Groups : The 4-fluorophenyl substituent in the pyrazolo compound introduces electronegativity, which could enhance bioavailability and metabolic stability via reduced cytochrome P450-mediated oxidation .
  • Trifluoromethyl and Methoxy Groups : The trifluoromethylbenzylsulfanyl and dimethoxy groups in the imidazo derivative significantly increase lipophilicity, favoring interactions with hydrophobic protein pockets .

Physicochemical and Pharmacological Implications

  • Solubility : The furan oxygen in the target compound may improve aqueous solubility relative to the more lipophilic imidazo derivative .
  • Bioactivity : While specific pharmacological data are absent in the provided evidence, structural analogs like the pyrazolo and imidazo derivatives are often explored as kinase inhibitors or antimicrobial agents. The target compound’s furan ring could modulate selectivity for oxidative environments in biological systems.

Biological Activity

4-Isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one is a compound of interest within the field of medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential as a drug candidate.

  • Molecular Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Cytotoxicity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The IC50 values for these compounds were significantly lower than those of established chemotherapeutics like lapatinib, indicating a strong potential for further development as anti-cancer agents .

CompoundCell LineIC50 (µM)
This compoundMCF-73.79 ± 0.96
LapatinibMCF-75.9 ± 0.74
4-Isopropyl derivativeA27800.14 ± 0.03
LapatinibA278012.11 ± 1.03

The mechanism by which these compounds exert their cytotoxic effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR. Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

Antioxidant Activity

In addition to their anticancer properties, quinazolinone derivatives have been evaluated for their antioxidant activities. The presence of hydroxyl groups in specific positions on the phenyl ring enhances their ability to scavenge free radicals and chelate metals, which is beneficial in reducing oxidative stress in biological systems .

Case Studies

  • Anticancer Activity : A series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against MCF-7 and A2780 cell lines. The most potent derivatives exhibited IC50 values significantly lower than lapatinib, suggesting a novel mechanism that warrants further investigation .
  • Antioxidant Properties : A study evaluated the antioxidant capacity using various assays (ABTS, TEAC) and found that derivatives with ortho or para hydroxyl groups showed enhanced activity compared to their counterparts without such substitutions .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one, and how can purity be maximized?

Methodology :

  • Key Steps : Begin with condensation of substituted benzaldehyde derivatives with thioacetamide or methyl thioacetate to form dihydroquinazolinone intermediates. Introduce the furo moiety via cyclization using catalysts like K₂CO₃ in anhydrous acetone (to minimize hydrolysis) .
  • Purification : Use high-resolution reversed-phase HPLC with Chromolith® columns (C18, 100 mm × 4.6 mm, 3 µm) under gradient elution (acetonitrile/water with 0.1% formic acid) to isolate impurities <0.1% .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel GF254) with UV detection. Recrystallize crude products from ethanol/water mixtures to enhance crystallinity and purity .

Q. Q2. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodology :

  • NMR : Use ¹H-NMR (600 MHz, DMSO-d6) to confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet) and furo ring protons (δ 5.8–6.3 ppm). ¹³C-NMR detects carbonyl (C=O) at ~170 ppm .
  • HRMS : Employ ESI-HRMS in positive ion mode (m/z range 100–1000) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the fused furoquinazolinone system .
  • IR Spectroscopy : Identify characteristic stretches for C=O (1650–1700 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

Q. Q3. How should researchers design initial biological activity screens for this compound?

Methodology :

  • Target Selection : Prioritize kinase inhibition (e.g., Pfmrk for antimalarial potential) or neurodegenerative targets (e.g., acetylcholinesterase for Alzheimer’s) based on structural analogs .
  • In Vitro Assays : Use fluorescence-based enzyme inhibition assays (IC₅₀ determination) at 10 µM–100 nM concentrations. Include controls like staurosporine for kinase assays .
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells via MTT assay (48-hour exposure, 1–100 µM) to establish selectivity indices .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodology :

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., halogenation at phenyl rings, alkyl chain elongation) using Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
  • Biological Profiling : Test derivatives against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity clusters. Correlate activity with LogP (calculated via ChemAxon) to assess lipophilicity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) on homology-modeled targets (e.g., EGFR kinase) to prioritize synthetic targets .

Q. Q5. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate) to resolve stereochemical ambiguities. Compare bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*) .
  • Dynamic NMR : Conduct variable-temperature ¹H-NMR (25–60°C) to detect conformational exchange broadening in the dihydrofuro ring .
  • Cross-Validation : Overlay experimental and simulated IR/Raman spectra (Gaussian 16) to confirm functional group assignments .

Q. Q6. What strategies are effective for improving this compound’s metabolic stability in preclinical models?

Methodology :

  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system) and monitor degradation via LC-MS/MS (QTRAP 6500+). Introduce deuterium at metabolically labile sites (e.g., methyl groups) to block oxidation .
  • Prodrug Design : Synthesize phosphate or ester prodrugs (e.g., acetyloxymethyl esters) to enhance solubility and mask reactive hydroxyl groups .
  • Pharmacokinetics : Conduct cassette dosing in Sprague-Dawley rats (IV/PO, 5 mg/kg) to calculate AUC and t₁/₂. Use PBPK modeling (GastroPlus) to predict human dosing .

Q. Q7. How can researchers validate the compound’s mechanism of action in complex disease models?

Methodology :

  • In Vivo Models : Use transgenic APP/PS1 mice (Alzheimer’s) or Plasmodium berghei-infected mice (malaria) for efficacy studies. Administer 10–50 mg/kg orally for 14 days and quantify biomarkers (e.g., Aβ plaques, parasitemia) .
  • Omics Integration : Perform RNA-seq on treated vs. control tissues to identify differentially expressed pathways (e.g., PI3K/AKT for anticancer activity) .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets in cell lysates .

Data Contradiction and Reproducibility

Q. Q8. How should discrepancies in enzyme inhibition data between labs be addressed?

Methodology :

  • Assay Standardization : Adopt uniform protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) and use reference inhibitors (e.g., imatinib for Abl1) .
  • Interlab Validation : Share aliquots of compound and cell lines (e.g., NCI-60 panel) via repositories like ATCC to control for batch variability .
  • Meta-Analysis : Apply Bayesian statistical models to integrate heterogeneous datasets and identify outlier conditions .

Q. Q9. What are best practices for ensuring reproducibility in synthetic protocols?

Methodology :

  • Detailed Documentation : Report exact equivalents of reagents (e.g., 1.2 eq. K₂CO₃), solvent grades (HPLC vs. technical), and inert atmosphere conditions (Ar vs. N₂) .
  • Open Data : Deposit raw NMR/HRMS files in repositories like Zenodo for peer validation.
  • Automation : Use robotic synthesis platforms (e.g., Chemspeed SWING) to minimize human error in repetitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.